molecular formula C7H11F3O3S B8389735 Trifluoromethanesulfonic acid cyclopentylmethyl ester

Trifluoromethanesulfonic acid cyclopentylmethyl ester

Cat. No. B8389735
M. Wt: 232.22 g/mol
InChI Key: AZWCSSHFRRFARL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoromethanesulfonic acid cyclopentylmethyl ester is a useful research compound. Its molecular formula is C7H11F3O3S and its molecular weight is 232.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Trifluoromethanesulfonic acid cyclopentylmethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trifluoromethanesulfonic acid cyclopentylmethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Trifluoromethanesulfonic acid cyclopentylmethyl ester

Molecular Formula

C7H11F3O3S

Molecular Weight

232.22 g/mol

IUPAC Name

cyclopentylmethyl trifluoromethanesulfonate

InChI

InChI=1S/C7H11F3O3S/c8-7(9,10)14(11,12)13-5-6-3-1-2-4-6/h6H,1-5H2

InChI Key

AZWCSSHFRRFARL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)COS(=O)(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Trifluoromethanesulfonic anhydride (6.72 mL, 39.94 mmol) is dissolved in DCM (40 mL) and cooled to −40° C. To this is added dropwise cyclopentanemethanol (4.00 g, 39.94 mmol) dissolved in DCM (10 mL) and anhydrous pyridine (3.23 mL, 39.94 mmol). The reaction is stirred at −40° C. for 45 min. The reaction is diluted with hexanes (30 mL) and run through a plug of silica using hexanes (300 mL) as the eluent. Concentration without heating gives trifluoromethanesulfonic acid cyclopentylmethyl ester as a clear, colorless oil that is used immediately.
Quantity
6.72 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
3.23 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
[Compound]
Name
hexanes
Quantity
30 mL
Type
solvent
Reaction Step Five
[Compound]
Name
hexanes
Quantity
300 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.